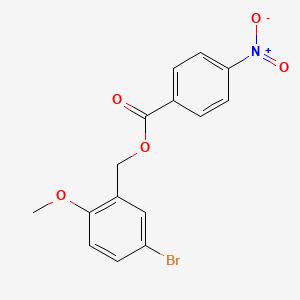

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate

Description

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate is a brominated aromatic ester featuring a methoxy-substituted benzyl group and a nitrobenzoate moiety. The compound’s reactivity is influenced by electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy), which modulate its stability and interaction with biological targets .

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO5/c1-21-14-7-4-12(16)8-11(14)9-22-15(18)10-2-5-13(6-3-10)17(19)20/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKSFCUKXLCXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate typically involves the esterification of 5-bromo-2-methoxybenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group at the 4-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at reflux temperature.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.

Reduction: 5-Bromo-2-methoxybenzyl 4-aminobenzenecarboxylate.

Ester Hydrolysis: 5-Bromo-2-methoxybenzyl alcohol and 4-nitrobenzoic acid.

Scientific Research Applications

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Material Science: It can be used in the synthesis of functional materials with specific properties, such as liquid crystals or polymers.

Biological Studies: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding assays.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The bromine and nitro substituents can influence the compound’s binding affinity and selectivity towards these targets. For example, the nitro group can participate in hydrogen bonding or electrostatic interactions, while the bromine atom can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Analogs in the Benzyl Nitrobenzoate Family

2-bromo-4-methylphenyl 4-nitrobenzoate (CAS 433310-65-7)

- Structure : Substitutes the 5-bromo-2-methoxybenzyl group with a 2-bromo-4-methylphenyl group.

- Key Differences: The methyl group at the para position on the phenyl ring enhances lipophilicity compared to the methoxy group in the target compound.

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate (CAS 329079-19-8)

- Structure : Replaces the 4-nitrobenzoate group with a 2-thiophenecarboxylate.

- Key Differences :

Substituted Benzofuran and Pyridine Derivatives

Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (CAS 84102-69-2)

- Structure : Features a benzofuran core with a bromo and methyl substituent.

- The ethyl ester group offers different hydrolysis kinetics compared to the benzyl ester in the target compound .

5-Bromo-4-methylpyridin-2-amine

- Structure : A pyridine derivative with bromo and methyl substituents.

- Key Differences :

Physicochemical Properties and Reactivity

*Estimated based on structural analogs.

Substituent Effects on Bioactivity

- Nitro Group : Compounds like the target and 2-bromo-4-methylphenyl 4-nitrobenzoate exhibit enhanced electrophilicity, making them reactive intermediates in Suzuki-Miyaura couplings or nitro-reduction pathways .

- Bromo Substituent : Bromine enhances halogen bonding capabilities, critical in crystal engineering and drug-receptor interactions .

Biological Activity

5-Bromo-2-methoxybenzyl 4-nitrobenzenecarboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrNO5. The compound features a bromine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 4-position of the benzoate moiety. This unique configuration contributes to its diverse chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its structural components:

- Bromine Atom : Enhances lipophilicity and membrane permeability, potentially facilitating interactions with biological targets.

- Nitro Group : Can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity to enzymes or receptors.

These interactions suggest that derivatives of this compound may act as enzyme inhibitors or receptor ligands, which are crucial in drug discovery.

Medicinal Chemistry

Research indicates that compounds similar to this compound have exhibited various biological activities:

- Anticancer Activity : Nitrobenzoate derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds derived from nitrobenzoates have shown promise in reducing the growth of pancreatic cancer cells by targeting specific pathways involved in tumor growth .

- Anti-inflammatory Effects : Some studies suggest that nitrobenzoate compounds can suppress inflammatory responses, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

- Antitumor Activity : A study investigated the effects of nitrobenzoate-derived compounds on vascular development using zebrafish models. The findings indicated that these compounds could impair angiogenesis, which is critical in tumor progression .

- PARP Inhibitors : Research has focused on developing prodrugs based on similar structures that release active agents under specific conditions. For example, derivatives designed to release PARP inhibitors under hypoxic conditions demonstrated enhanced cytotoxicity against solid tumors .

- Enzyme Inhibition : Studies have shown that certain nitrobenzoate derivatives can inhibit specific enzymes involved in cancer progression, suggesting a mechanism for their anticancer effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and nitro groups | Potential anticancer and anti-inflammatory effects |

| 2-Bromo-5-methoxybenzyl bromide | Lacks nitro group | Limited biological activity |

| 4-Nitrobenzyl bromide | No methoxy substitution | Anticancer properties noted |

This table highlights how structural variations influence the biological activity of related compounds.

Q & A

Q. How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Functional Group Modifications : Replace the nitro group with cyano or amino groups to modulate electron density.

- Bioisosteres : Substitute the benzyl ester with a thioester or amide.

- Biological Assays : Test derivatives for antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/negative strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.